molecular formula C7H12N2O2 B6222479 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one CAS No. 2770359-72-1

8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Cat. No. B6222479
CAS RN: 2770359-72-1
M. Wt: 156.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one (MDN) is a heterocyclic compound that has been the subject of much scientific research in recent years. MDN is a bicyclic compound with a spiro ring system that is composed of oxygen, nitrogen, and carbon atoms. The compound is a versatile synthetic building block for the synthesis of a variety of organic compounds. MDN has been studied for its potential applications in the field of medicinal chemistry, as well as for its potential therapeutic applications.

Scientific Research Applications

8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has been studied for its potential applications in the field of medicinal chemistry. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has been studied for its potential use as a therapeutic agent for the treatment of a variety of diseases, including diabetes, cancer, and Alzheimer’s disease. The compound has also been studied for its potential use in the treatment of cardiovascular disease and neurological disorders.

Mechanism of Action

The mechanism of action of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is not yet fully understood. However, it is believed that the compound acts as an agonist of the G protein-coupled receptor (GPCR) family, which is involved in many physiological processes. 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has been found to interact with the GPCR family in a variety of ways, including the stimulation of the release of various neurotransmitters, such as dopamine and serotonin. In addition, 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has been found to interact with other receptors, such as the opioid receptors, which are involved in the regulation of pain.
Biochemical and Physiological Effects
8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has been found to possess a variety of biochemical and physiological effects. The compound has been found to possess anti-inflammatory and anti-cancer activities. In addition, the compound has been found to possess anti-microbial activity, which may be useful in the treatment of a variety of infectious diseases. The compound has also been found to possess anti-diabetic activity, which may be useful in the treatment of type 2 diabetes. Furthermore, 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has been found to possess neuroprotective activity, which may be useful in the treatment of neurological disorders, such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has several advantages for laboratory experiments. The compound is relatively easy to synthesize and is relatively stable in aqueous solution. In addition, the compound is relatively non-toxic and is relatively non-irritating to the skin and eyes. Furthermore, the compound is relatively inexpensive and is readily available from chemical suppliers.
However, there are also some limitations to the use of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one in laboratory experiments. The compound is relatively insoluble in organic solvents, which may limit its use in certain types of experiments. In addition, the compound is relatively unstable in acidic solutions, which may limit its use in certain types of reactions. Furthermore, the compound is relatively unstable in the presence of light, which may limit its use in certain types of experiments.

Future Directions

The potential applications of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one are vast and there are many potential future directions for research. One potential direction is to explore the compound’s potential therapeutic applications in the treatment of various diseases, such as diabetes, cancer, and Alzheimer’s disease. In addition, the compound’s potential use in the treatment of cardiovascular disease and neurological disorders should be further investigated. Another potential direction is to explore the compound’s potential use as a synthetic building block for the synthesis of a variety of organic compounds. Finally, further research should be conducted to better understand the compound’s mechanism of action and its biochemical and physiological effects.

Synthesis Methods

8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one can be synthesized in a variety of ways. The most commonly used methods are the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Mitsunobu reaction. The Wittig reaction involves the use of a phosphorane reagent, an aldehyde, and an alkyl halide. The Horner-Wadsworth-Emmons reaction involves the use of a phosphonium salt, an aldehyde, and an alkyl halide. The Mitsunobu reaction involves the use of a phosphonium salt, an aldehyde, and a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one involves the formation of a spirocyclic ring system through a series of reactions.", "Starting Materials": [ "2-methyl-1,3-propanediol", "2,5-dimethoxyaniline", "phosgene", "sodium hydroxide", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of 2-methyl-1,3-propanediol with acetic anhydride to form 2-acetoxy-2-methylpropane-1,3-diol", "Step 2: Reaction of 2-acetoxy-2-methylpropane-1,3-diol with 2,5-dimethoxyaniline in the presence of sodium hydroxide to form 2-(2,5-dimethoxyphenyl)-2-methylpropane-1,3-diol", "Step 3: Conversion of 2-(2,5-dimethoxyphenyl)-2-methylpropane-1,3-diol to the corresponding isocyanate using phosgene", "Step 4: Cyclization of the isocyanate with sodium borohydride to form the spirocyclic intermediate", "Step 5: Oxidation of the spirocyclic intermediate with acetic acid to form the desired product, 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one", "Step 6: Purification of the product by recrystallization from a suitable solvent such as water or ethanol" ] }

CAS RN

2770359-72-1

Product Name

8-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Molecular Formula

C7H12N2O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.